molecular formula C15H15BrO2 B1292048 1-(2-(Benzyloxy)ethoxy)-2-bromobenzene CAS No. 223555-55-3

1-(2-(Benzyloxy)ethoxy)-2-bromobenzene

Cat. No.: B1292048
CAS No.: 223555-55-3
M. Wt: 307.18 g/mol
InChI Key: GCBUJRPCJIWYRF-UHFFFAOYSA-N
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Description

1-(2-(Benzyloxy)ethoxy)-2-bromobenzene is an organic compound that features a benzene ring substituted with a bromine atom and a benzyloxyethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-(Benzyloxy)ethoxy)-2-bromobenzene can be synthesized through a multi-step process involving the protection of hydroxyl groups, bromination, and etherification. One common method involves the initial protection of the hydroxyl group of 2-bromoethanol with a benzyl group, followed by etherification with 2-bromophenol under basic conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: 1-(2-(Benzyloxy)ethoxy)-2-bromobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

Mechanism of Action

The mechanism of action of 1-(2-(Benzyloxy)ethoxy)-2-bromobenzene involves its ability to undergo various chemical transformations, making it a versatile intermediate in organic synthesis. Its molecular targets and pathways depend on the specific reactions it undergoes, such as nucleophilic substitution or oxidation .

Properties

IUPAC Name

1-bromo-2-(2-phenylmethoxyethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrO2/c16-14-8-4-5-9-15(14)18-11-10-17-12-13-6-2-1-3-7-13/h1-9H,10-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCBUJRPCJIWYRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCCOC2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00626300
Record name 1-[2-(Benzyloxy)ethoxy]-2-bromobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00626300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

223555-55-3
Record name 1-[2-(Benzyloxy)ethoxy]-2-bromobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00626300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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